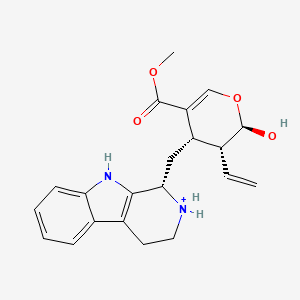
Strictosidine aglycone(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strictosidine aglycone(1+) is conjugate acid of strictosidine aglycone arising from deprotonation of the secondary amino group; major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a strictosidine aglycone.
Applications De Recherche Scientifique
Discovery of New Monoterpene Indole Alkaloids
Strictosidine aglycone, derived from the biosynthetic intermediate strictosidine, plays a crucial role in the production of new monoterpene indole alkaloids. Researchers have identified a short-chain alcohol dehydrogenase (SDR) in plants like Catharanthus roseus, which reduces strictosidine aglycone, leading to the formation of new alkaloids, such as vitrosamine. This discovery highlights the structural versatility and the range of enzymatic reactions facilitated by strictosidine aglycone (Stavrinides et al., 2018).
Role in Alkaloid Biosynthesis
Strictosidine aglycone is a key component in the biosynthesis of a variety of alkaloids. The cloning and characterization of biosynthetic genes like alcohol dehydrogenase homologs have revealed their role in converting strictosidine aglycone to different types of alkaloids. This understanding helps in unlocking the chemical diversity of plant-derived alkaloids and aids in exploring their potential pharmacological applications (Stavrinides et al., 2015).
A Potential Plant Defence Mechanism
Strictosidine aglycone may have a role in plant defense. In-vitro studies suggest that the deglucosylation products of strictosidine can cross-link proteins, hinting at a potential defensive role against herbivores or pathogens. This finding opens up avenues for further research into the ecological and physiological functions of strictosidine aglycone in plants (Guirimand et al., 2010).
Synthesis of Monoterpenoid Indole Alkaloids
Strictosidine aglycone has been utilized in bioinspired transformations to synthesize various monoterpenoid indole alkaloids. This approach, involving the selective conversion of strictosidine aglycones under substrate control, has enabled the synthesis of diverse alkaloids, contributing significantly to the field of natural product synthesis and medicinal chemistry (Ishikawa & Sakamoto, 2021).
Propriétés
Nom du produit |
Strictosidine aglycone(1+) |
|---|---|
Formule moléculaire |
C21H25N2O4+ |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
methyl (2R,3R,4S)-3-ethenyl-2-hydroxy-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-1-yl]methyl]-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-3-12-15(16(20(24)26-2)11-27-21(12)25)10-18-19-14(8-9-22-18)13-6-4-5-7-17(13)23-19/h3-7,11-12,15,18,21-23,25H,1,8-10H2,2H3/p+1/t12-,15+,18+,21-/m1/s1 |
Clé InChI |
HXLWDALZXJIPSY-LPIRWUFSSA-O |
SMILES isomérique |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CC[NH2+]2)C4=CC=CC=C4N3)C=C)O |
SMILES canonique |
COC(=O)C1=COC(C(C1CC2C3=C(CC[NH2+]2)C4=CC=CC=C4N3)C=C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




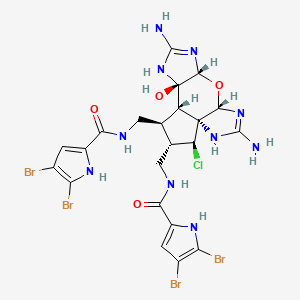
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)
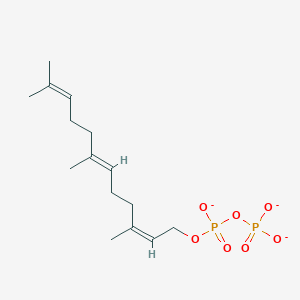

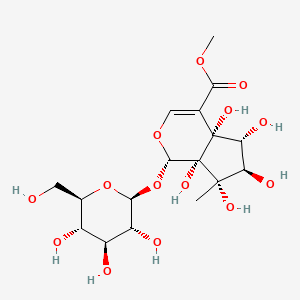

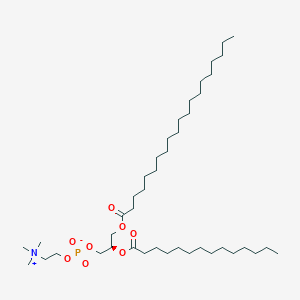
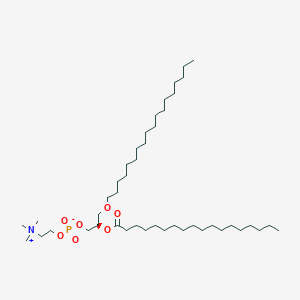
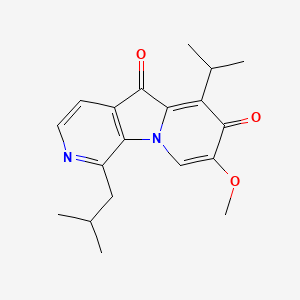


![[5-[(2-Methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone](/img/structure/B1264021.png)
![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)